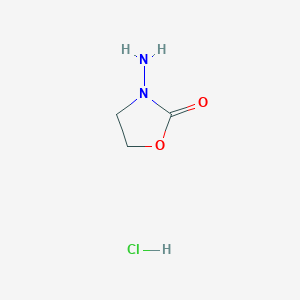

3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE

説明

Contextualization within the Broader Field of Oxazolidinone Chemistry

The oxazolidinone ring system is a five-membered heterocycle containing both nitrogen and oxygen atoms. This scaffold is of great importance in modern organic synthesis and is a key component in a number of pharmacologically active compounds. organic-chemistry.org The 2-oxazolidinone (B127357) isomer, in particular, has been extensively investigated and is the core structure of the linezolid (B1675486) class of antibiotics, which are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. nih.govnih.gov

The significance of the oxazolidinone ring extends beyond its medicinal applications. In synthetic organic chemistry, chiral oxazolidinones are widely used as auxiliaries to control stereochemistry in a variety of chemical transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The ability to introduce chirality and then remove the auxiliary under mild conditions makes them a powerful tool for asymmetric synthesis.

3-Amino-2-oxazolidinone (B196048) hydrochloride serves as a key precursor to a variety of substituted oxazolidinone derivatives. The presence of the amino group at the 3-position provides a reactive handle for further functionalization, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures. The hydrochloride salt form enhances the stability and handling of the compound, making it a convenient starting material for multi-step syntheses.

Significance as a Research Target in Synthetic and Mechanistic Organic Chemistry

The importance of 3-amino-2-oxazolidinone hydrochloride as a research target stems from its utility as a versatile building block. Its structure incorporates a masked 1,2-aminoalcohol functionality and a reactive N-amino group, making it a valuable synthon for the preparation of a variety of nitrogen-containing compounds.

In synthetic research, 3-amino-2-oxazolidinone hydrochloride is frequently employed in the development of novel synthetic methodologies. For instance, it can be a starting material for the synthesis of N-aryl- and N-heteroaryl-5-(iodomethyl)oxazolidin-2-ones through iodocyclocarbamation reactions, which are useful intermediates for creating potential lead compounds with biological activity. organic-chemistry.org The development of efficient and scalable syntheses of 3-amino-2-oxazolidinone and its derivatives is an active area of research, with methods such as microwave-assisted synthesis from urea (B33335) and ethanolamine (B43304) reagents being explored. organic-chemistry.org

From a mechanistic standpoint, reactions involving 3-amino-2-oxazolidinone and its derivatives provide opportunities to study the reactivity of the oxazolidinone ring and the influence of the N-amino group. For example, palladium-catalyzed intramolecular aminohydroxylation reactions of substrates derived from related oxazolidinones have been investigated to understand the stereochemical outcomes and the nature of the catalytic cycle. organic-chemistry.org These studies contribute to a deeper understanding of fundamental reaction mechanisms, which can guide the design of new and more efficient synthetic transformations.

Current Research Landscape and Emerging Directions for 3-Amino-2-oxazolidinone Hydrochloride Studies

The current research landscape for 3-amino-2-oxazolidinone hydrochloride is largely driven by its application in medicinal chemistry. Researchers are actively exploring the synthesis of novel oxazolidinone derivatives with a wide range of biological activities, including antibacterial, antitubercular, and anticancer properties. nih.gov The ability to readily modify the 3-amino group of 3-amino-2-oxazolidinone hydrochloride makes it a valuable starting point for generating libraries of compounds for high-throughput screening.

One emerging direction is the development of new catalytic methods for the synthesis and functionalization of the oxazolidinone core. This includes the use of transition metal catalysis, such as palladium and copper, for N-arylation reactions to produce 3-aryl-2-oxazolidinones. organic-chemistry.org Additionally, organocatalytic and biocatalytic approaches are being investigated as more sustainable and environmentally friendly alternatives to traditional synthetic methods.

Another area of growing interest is the incorporation of the 3-amino-2-oxazolidinone motif into more complex molecular scaffolds. This includes its use in the synthesis of fused heterocyclic systems and macrocycles. The unique conformational constraints imposed by the oxazolidinone ring can impart favorable pharmacological properties to these larger molecules. As our understanding of the biological targets of oxazolidinones continues to grow, we can expect to see the development of even more sophisticated and targeted therapeutic agents based on the 3-amino-2-oxazolidinone scaffold.

Physicochemical Properties of 3-Amino-2-oxazolidinone

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₂O₂ | nih.gov |

| Molecular Weight | 102.09 g/mol | nih.gov |

| Melting Point | 65-67 °C | chemicalbook.com |

| Boiling Point | 167.2 °C at 760 mmHg | chemicalbook.com |

| Density | 1.363 g/cm³ | chemicalbook.com |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | chemicalbook.com |

Spectroscopic Data of 3-Amino-2-oxazolidinone

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Available | nih.gov |

| ¹³C NMR | Available | nih.gov |

| IR | Capillary Cell: Melt | nih.gov |

| GC-MS | Available | nih.gov |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-amino-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPARMKLAMASCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481412 | |

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5567-67-9 | |

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 3 Amino 2 Oxazolidinone Hydrochloride

Foundational Synthesis of the 3-Amino-2-oxazolidinone (B196048) Scaffold

The traditional synthesis of the 3-amino-2-oxazolidinone scaffold relies on well-established chemical transformations, primarily involving cyclization reactions to form the heterocyclic ring and strategic precursor design to incorporate the necessary functional groups.

Cyclization Reactions for Oxazolidinone Ring Formation

The formation of the 2-oxazolidinone (B127357) ring is a critical step in the synthesis of 3-amino-2-oxazolidinone hydrochloride. This is typically achieved through the cyclization of β-amino alcohols with a suitable carbonyl source. Common carbonylating agents include phosgene (B1210022) and its derivatives, as well as dialkyl carbonates.

One established method involves the reaction of an amino alcohol with phosgene in the presence of a base to neutralize the hydrochloric acid byproduct. A variation of this process involves carrying out the reaction in water with a dehydrochlorinating agent, maintaining the pH between 3.0 and 10.0, which allows for a high-yield synthesis in a more simplified manner. google.com

Another widely used and less hazardous approach is the reaction of 2-aminoethanol with urea (B33335) under solvent-free conditions, often catalyzed by metal oxides like cerium dioxide nanoparticles. This method can achieve high selectivity and conversion to 2-oxazolidinone. justia.com The use of diethyl carbonate in the presence of a base, such as sodium methoxide (B1231860) or potassium carbonate, also provides an effective route to the oxazolidinone ring, which can be accelerated using microwave irradiation. mdpi.com

Table 1: Foundational Cyclization Reactions for 2-Oxazolidinone Synthesis

| Starting Materials | Carbonyl Source | Catalyst/Conditions | Product | Reference(s) |

| Amino alcohol | Phosgene | Water, dehydrochlorinating agent, pH 3.0-10.0 | 2-Oxazolidinone | google.com |

| 2-Aminoethanol | Urea | CeO2 nanoparticles, solvent-free | 2-Oxazolidinone | justia.com |

| Amino alcohols | Diethyl carbonate | Sodium methoxide or K2CO3, microwave irradiation | 4-Substituted-2-oxazolidinones | mdpi.com |

Strategic Design of Precursors and Subsequent Derivatization

The synthesis of 3-amino-2-oxazolidinone hydrochloride necessitates a strategic approach to precursor design to facilitate the introduction of the 3-amino group. One common strategy involves the use of precursors derived from readily available chiral starting materials like amino acids. For instance, α-amino acids can be reduced to the corresponding β-amino alcohols, which then undergo cyclization to form the oxazolidinone ring. acs.org

A key method for the direct introduction of the 3-amino group is the N-amination of a pre-formed 2-oxazolidinone ring. Electrophilic aminating reagents, such as hydroxylamine-O-sulfonic acid (HOSA), have proven effective for this transformation. ntu.ac.ukwikipedia.org The reaction of a 2-oxazolidinone with HOSA in the presence of a strong base like sodium hydride can yield the N-amino-2-oxazolidinone. nih.gov Another notable reagent for this purpose is O-(p-nitrobenzoyl)hydroxylamine (NbzONH2), which, in combination with sodium hydride in dioxane, provides a superior method for the N-amination of 2-oxazolidinones. nih.gov

Alternatively, a precursor already containing the nitrogen for the 3-amino group can be utilized. For example, the reaction of hydrazine (B178648) with a suitable three-carbon synthon can lead to the formation of the 3-amino-2-oxazolidinone ring. organic-chemistry.org Once the 3-amino-2-oxazolidinone base is synthesized, it can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 2: Precursor Strategies for 3-Amino-2-oxazolidinone Synthesis

| Precursor Strategy | Key Reagents | Intermediate/Product | Reference(s) |

| N-amination of 2-oxazolidinone | Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydride | N-Amino-2-oxazolidinone | ntu.ac.uknih.gov |

| N-amination of 2-oxazolidinone | O-(p-nitrobenzoyl)hydroxylamine (NbzONH2), Sodium hydride | N-Amino-2-oxazolidinone | nih.gov |

| Cyclization with hydrazine | Hydrazine, suitable C3 synthon | 3-Amino-2-oxazolidinone | organic-chemistry.org |

| Reduction of amino acids | Amino acid -> β-amino alcohol -> cyclization | 2-Oxazolidinone | acs.org |

Advanced Synthetic Approaches to Oxazolidinones

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. This has led to advanced approaches for oxazolidinone synthesis that incorporate the principles of green chemistry.

Green Chemistry Principles in Oxazolidinone Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of oxazolidinone synthesis, this involves exploring solvent-free conditions, using environmentally benign reagents, and developing efficient catalytic processes.

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification processes. The synthesis of N-isobutyl-5-methyloxazolidinone has been successfully demonstrated on a kilogram scale without the use of organic solvents, starting from renewable resources. nih.gov This two-step process involves the addition of a bio-based amine to chloropropanol (B1252657) in an aqueous basic solution, followed by reaction with diethyl carbonate. nih.gov

The use of 2-oxazolidinone itself as both a solvent and a reagent has been explored for the amination of natural phenolics, avoiding the need for hazardous chemicals like formaldehyde. researchgate.net Furthermore, microwave-assisted synthesis has been shown to be an efficient, solvent-free method for producing oxazolidinone derivatives from urea and ethanolamine (B43304). organic-chemistry.org

The use of carbon dioxide (CO2) as a C1 source for the synthesis of oxazolidinones is a highly attractive green chemistry approach, as it utilizes an abundant, non-toxic, and renewable feedstock. sxicc.ac.cnbohrium.com The catalytic cycloaddition of CO2 to amino alcohols is a common strategy. researchgate.netacs.orgthieme-connect.com

Various catalytic systems have been developed to facilitate this transformation under mild conditions. For example, a CuBr/ionic liquid system has been shown to efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones with high turnover numbers. mdpi.com Organocatalysts, such as a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), have been used for the continuous flow synthesis of oxazolidinones from epoxy amines and CO2. rsc.org

Table 3: Green Synthetic Approaches to Oxazolidinones

| Green Chemistry Principle | Reaction | Catalyst/Conditions | Product | Reference(s) |

| Solvent-Free Synthesis | Bio-based isobutylamine (B53898) + Chloropropanol -> Amino-alcohol + Diethyl carbonate | Bio-based imidazolium (B1220033) salt | N-isobutyl-5-methyloxazolidinone | nih.gov |

| Solvent-Free Synthesis | Urea + Ethanolamine | Microwave irradiation | 2-Oxazolidinone | organic-chemistry.org |

| CO2 Utilization | Propargylic alcohols + 2-Aminoethanols + CO2 | CuBr/ionic liquid | 2-Oxazolidinones | mdpi.com |

| CO2 Utilization | Epoxy amines + CO2 | Polystyrene-supported TBD (organocatalyst) | 2-Substituted oxazolidinones | rsc.org |

| CO2 Utilization | 2-Aminoalcohols + CO2 | 1,3-dichloro-1,1,3,3-tetraalkyldistannoxanes | 2-Oxazolidinones | researchgate.net |

| CO2 Utilization | 1,2-Aminoalcohols + CO2 | n-Bu2SnO | 2-Oxazolidinones | thieme-connect.com |

Chiral Synthesis of Oxazolidinone Ring Systems Relevant to 3-Amino-2-oxazolidinone

The creation of stereochemically defined oxazolidinone rings is paramount for their application in pharmaceuticals and as chiral auxiliaries. Various strategies have been developed to achieve high levels of stereocontrol.

Asymmetric synthesis of chiral oxazolidinones often begins with readily available chiral precursors like amino acids. wikipedia.org A common method involves the reduction of an amino acid to its corresponding amino alcohol, which is then cyclized. wikipedia.orgmdpi.com For instance, Evans' chiral auxiliaries can be prepared from amino alcohols by cyclization with reagents like diethyl carbonate or phosgene derivatives. wikipedia.orgmdpi.comnih.gov However, concerns over the hazardous nature of phosgene have spurred the development of alternative methods. nih.gov

One powerful approach is the use of chiral auxiliaries to direct the stereochemical outcome of reactions. The Evans oxazolidinone auxiliaries, for example, are widely used to control stereochemistry in aldol (B89426) reactions, creating chiral enolates that lead to stereodefined products. wikipedia.org

Biocatalysis has emerged as a valuable tool for the asymmetric synthesis of chiral building blocks. nih.govnih.gov Enzymes, such as lipases and ketoreductases (KREDs), can perform highly selective transformations. nih.govmdpi.com For example, lipases are used in the kinetic resolution of racemic alcohols, and KREDs are employed for the stereoselective reduction of ketones to chiral alcohols, which can then be converted to oxazolidinones. nih.govmdpi.com Biocatalytic asymmetric aminohydroxylation of alkenes also provides a direct route to enantiopure oxazolidinones. researchgate.net

A notable biocatalytic method involves the use of ketoreductases for the synthesis of chiral diols, which are precursors to oxazolidinones. For example, KRED-NADH-112 has been used to reduce 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone to (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with high conversion and enantiomeric excess, a key step in the synthesis of an anticancer drug. mdpi.com

Achieving high stereoselectivity is crucial in the synthesis of oxazolidinones, particularly when multiple stereocenters are present. The formation of the oxazolidinone ring often proceeds with retention of configuration from a chiral amino alcohol precursor. acs.org

In aldol reactions employing Evans auxiliaries, the stereoselectivity is influenced by the metal counterion used for enolization. Boron-mediated soft enolization is known to reliably produce Z-enolates, which subsequently lead to syn-aldol adducts with high diastereoselectivity. wikipedia.org The resulting aldol adduct can often be purified to a single diastereomer through crystallization. wikipedia.org

Palladium-catalyzed intramolecular aminohydroxylation of alkenyl carbamates is another method that yields oxazolidinones with excellent diastereoselectivity. organic-chemistry.org Similarly, the iodocyclocarbamation of N-allylated carbamates provides 3-aryl-5-(iodomethyl)oxazolidin-2-ones, demonstrating control over the ring formation. organic-chemistry.org

The synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved with high diastereoselectivity from Morita-Baylis-Hillman (MBH) adducts. nih.govscielo.br This strategy allows for the conversion of a major MBH stereoisomer into the desired oxazolidinone product. nih.gov

Table 1: Examples of Stereoselective Reactions in Oxazolidinone Synthesis

| Reaction Type | Catalyst/Auxiliary | Key Feature | Outcome |

| Aldol Reaction | Evans Oxazolidinone Auxiliary | Boron-mediated enolization | High syn-diastereoselectivity |

| Intramolecular Aminohydroxylation | Palladium Catalyst | Oxidative cleavage of C-Pd bond | Excellent diastereoselectivity |

| Iodocyclocarbamation | Iodine | Cyclization of N-allyl carbamates | Formation of substituted oxazolidinones |

| From MBH Adducts | --- | Conversion of major stereoisomer | Diastereoselective synthesis of 4,5-disubstituted oxazolidinones |

Mechanistic Investigations of 3-Amino-2-oxazolidinone Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of 3-amino-2-oxazolidinone is essential for optimizing reaction conditions and controlling product formation.

The formation of the oxazolidinone ring from β-amino alcohols and carbonate sources like diethyl carbonate typically involves a nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of a small molecule. wikipedia.org

In the synthesis of oxazolidinones from epoxides and isocyanates, a [3+2] cycloaddition reaction occurs. organic-chemistry.org Tetraarylphosphonium salts can catalyze this reaction, acting as bifunctional catalysts that accelerate epoxide ring-opening with high regioselectivity. organic-chemistry.org

A notable rearrangement reaction was observed during the attempted formation of a (methylthio)thiocarbonate derivative of an oxazolidinone alcohol, highlighting the potential for unexpected pathways in these systems. researchgate.netnih.gov Another example is the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates, which provides access to 5-methylene-1,3-oxazolidin-2-ones. nih.gov

The Curtius rearrangement has been employed in an efficient synthesis of 4,5-disubstituted oxazolidin-2-ones. This sequence involves an asymmetric aldol reaction followed by a modified Curtius protocol, where an acyl azide (B81097) undergoes thermal decomposition and rearrangement to an isocyanate, which then cyclizes intramolecularly. nih.gov

The ring-opening of oxazolidinone-fused aziridines with alcohols to form 2-amino ethers proceeds via an acid-catalyzed mechanism. nih.govacs.org Mechanistic studies of palladium-catalyzed intramolecular aminohydroxylation suggest an SN2 type attack of water at a high-valent palladium center. organic-chemistry.org

Regioselectivity and stereoselectivity are critical aspects of oxazolidinone synthesis. In the reaction of epoxides with isocyanates, the regioselectivity of the epoxide ring-opening is a key factor. organic-chemistry.org

The stereoselectivity of the aldol reaction is highly dependent on the geometry of the enolate. wikipedia.org As mentioned, Z-enolates typically lead to syn-adducts, while E-enolates would be required for anti-adducts, which are not reliably obtained with the Evans method. wikipedia.org

In the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide, high regio- and stereoselectivity are observed in the formation of 5-vinyloxazolidinones. organic-chemistry.org Organoiodine(I/III) chemistry enables a metal-free, catalytic enantioselective intermolecular oxyamination of alkenes with electronically controlled regioselectivity. organic-chemistry.org

The stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols demonstrates high diastereoselectivity, particularly with primary and secondary alcohols. nih.govacs.org The substitution pattern on the aziridine (B145994) and the class of alcohol significantly influence the outcome. nih.govacs.org

Table 2: Factors Influencing Selectivity in Oxazolidinone Synthesis

| Reaction | Factor | Influence |

| Aldol Reaction | Enolate Geometry (Z vs. E) | Determines syn vs. anti diastereoselectivity |

| Epoxide Ring-Opening | Catalyst (e.g., TAPS) | Controls regioselectivity |

| Aziridine Ring-Opening | Alcohol Class (Primary, Secondary, Tertiary) | Affects diastereoselectivity and potential for side reactions |

| Intermolecular Oxyamination | Electronic Properties of Alkene | Controls regioselectivity |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 2 Oxazolidinone Hydrochloride

Fundamental Reaction Types of 3-Amino-2-oxazolidinone (B196048)

The presence of a primary amino group attached to the nitrogen atom of the oxazolidinone ring imparts a unique reactivity profile to 3-Amino-2-oxazolidinone. This section explores the principal chemical transformations involving this key functional group.

Oxidation Pathways

The oxidation of the hydrazino group (-NH-NH2) in 3-Amino-2-oxazolidinone can lead to various products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 3-Amino-2-oxazolidinone are not extensively documented in the reviewed literature, the reactivity of similar hydrazine (B178648) derivatives suggests potential pathways. Mild oxidizing agents could lead to the formation of a diazo compound, which might be unstable. Stronger oxidation could potentially lead to cleavage of the N-N bond or oxidation of the heterocyclic ring. Further research is required to fully elucidate the specific oxidation pathways of this compound.

Reduction Processes

The reduction of the 2-oxazolidinone (B127357) ring is a challenging transformation due to the stability of the carbamate (B1207046) functionality. Standard reducing agents like sodium borohydride are generally not effective in reducing the cyclic carbamate. More potent reducing agents, such as lithium aluminum hydride, could potentially reduce the carbonyl group, but this would likely be accompanied by ring opening.

The reduction of the amino group is also not a typical transformation under standard reducing conditions. However, catalytic hydrogenation could potentially lead to the formation of N-substituted derivatives if performed in the presence of an appropriate carbonyl compound via reductive amination.

Substitution Reactions involving the Amino Group

The primary amino group of 3-Amino-2-oxazolidinone is a nucleophilic center and readily participates in substitution reactions.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid generated. For instance, the reaction with acetic anhydride would yield 3-acetamido-2-oxazolidinone. oup.com The use of milder methods employing acid fluorides with bases like triethylamine has also been reported for the N-acylation of oxazolidinones, achieving high yields. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction of 3-amino-2-oxazolidinone with an alkyl halide in the presence of a base would lead to the formation of mono- or di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, reductive amination of N-Fmoc protected amino acids can be achieved through an oxazolidinone intermediate, which is subsequently opened to yield the N-alkylated amino acid. mdpi.com

Reaction with Aldehydes and Ketones: The amino group can condense with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Diazotization: The reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) would be expected to form a diazonium salt. Aliphatic diazonium salts are notoriously unstable and readily decompose, losing nitrogen gas to form a carbocation. This carbocation could then undergo various reactions such as substitution with the solvent or elimination.

Ring System Reactivity of the Oxazolidinone Moiety

The oxazolidinone ring, a cyclic carbamate, exhibits its own characteristic reactivity, primarily centered around the cleavage of the ring.

Mechanisms of Ring Opening Reactions and Associated Regiochemistry

The oxazolidinone ring can be opened under both acidic and basic conditions. The regiochemistry of the ring opening, i.e., which bond is cleaved, is dependent on the reaction conditions and the substitution pattern on the ring.

Hydrolysis: The hydrolysis of the oxazolidinone ring leads to the formation of a β-amino alcohol, carbon dioxide, and the corresponding amine from the N3 position.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack by water. This is followed by ring opening and decarboxylation. Studies on the hydrolysis of oxazolidines derived from ephedrine show that the reaction is subject to general acid-base catalysis and is pH-dependent. nih.gov

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in ring opening and decarboxylation. The hydrolysis of N-substituted oxazolidinones can be achieved using basic resins. mdpi.com The cleavage of Evans oxazolidinones with lithium hydroxide and hydrogen peroxide is a well-established method, where the hydroperoxide anion is the active nucleophile attacking the amide carbonyl. researchgate.net

Decarboxylation: Thermal decarboxylation of 2-oxazolidinones is a known process that can lead to the formation of polymers. acs.org The pyrolytic decarboxylation of 3-substituted 2-oxazolidinones has been shown to be an autocatalytic reaction where the amine formed acts as a catalyst. oup.com The mechanism involves nucleophilic attack of an amine on the carbonyl carbon. oup.com A double decarboxylation has been observed in an oxazolidinone carboxylic acid, proceeding via an E1cB-like mechanism. nih.gov Decarboxylative ring-opening of 2-oxazolidinones can also be promoted by in situ generated chalcogenolate anions to synthesize β-chalcogen amines. rsc.org

Intramolecular Cyclization and Rearrangement Pathways

While specific examples of intramolecular cyclization and rearrangement of 3-Amino-2-oxazolidinone hydrochloride are not extensively detailed in the literature, the inherent reactivity of the molecule suggests potential pathways.

Intramolecular Cyclization: The presence of the amino group and the oxazolidinone ring allows for the possibility of intramolecular cyclization reactions, especially after derivatization of the amino group. For instance, if the amino group is functionalized with a group containing an electrophilic center, intramolecular attack by one of the ring heteroatoms could lead to the formation of bicyclic systems. The synthesis of bicyclic amino acids has been explored as a means to create constrained peptide mimetics. nih.gov For example, the reaction of 3-amino-1H-pyrazole-4-carbonitrile with nitrous acid followed by cyclization leads to pyrazolo[3,4-d] oup.comresearchgate.netmdpi.comtriazin-4-ones. beilstein-archives.org Similarly, pyrazolo[5,1-c] oup.comresearchgate.netnih.govtriazoles can be synthesized from pyrazole precursors. researchgate.net

Rearrangement Pathways: Rearrangement reactions of the oxazolidinone ring are not common. However, under certain conditions, such as thermolysis or photochemical activation, rearrangements could potentially occur. For instance, derivatives of oxazolidinones can be involved in the synthesis of fused bicyclic systems. mdpi.com The specific rearrangement pathways for 3-Amino-2-oxazolidinone hydrochloride would depend on the reaction conditions and the presence of other functional groups.

Derivatization Chemistry of 3-Amino-2-oxazolidinone

The chemical reactivity of 3-Amino-2-oxazolidinone is primarily centered around its nucleophilic primary amino group attached to the N-3 position of the oxazolidinone ring. This exocyclic amine serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives. The derivatization strategies predominantly involve reactions of this amino group with various electrophiles, leading to the formation of new carbon-nitrogen bonds and the introduction of novel functionalities. These modifications are crucial for developing new analogs and for analytical applications, such as the detection of 3-Amino-2-oxazolidinone as a metabolite of the antibiotic furazolidone (B1674277).

Synthetic Strategies for Novel Analogs and Derivatives

The development of novel analogs of 3-Amino-2-oxazolidinone is largely achieved by targeting the N-3 amino group. Two principal strategies include the formation of imines through condensation with carbonyl compounds and the creation of amides via N-acylation.

N-Acylation:

A predominant strategy for derivatization is the N-acylation of the primary amino group. This reaction converts the amine into an amide, allowing for the introduction of a vast array of acyl groups. This method is highly effective for creating libraries of novel compounds for structure-activity relationship (SAR) studies. A common approach involves the reaction of 3-Amino-2-oxazolidinone with an acid chloride or a mixed anhydride. scribd.com More convenient, one-pot methods have also been developed that allow for the direct coupling of carboxylic acids with the oxazolidinone auxiliary. One such practical method employs pivaloyl chloride and a tertiary amine base like triethylamine to facilitate the reaction. scribd.com This approach avoids the need to pre-form the acid chloride, simplifying the synthetic procedure. scribd.com

Another refined technique for N-acylation utilizes acid fluorides in the presence of mild bases such as triethylamine or diisopropylethylamine. acs.org This method is noted for its mild conditions and high yields, making it a valuable tool for synthesizing N-acylated oxazolidinones. acs.org

| Acylating Agent | Coupling Agents/Base | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid | Pivaloyl Chloride, Triethylamine | Convenient, one-pot procedure directly from the acid. | scribd.com |

| Acid Fluoride | Triethylamine or Diisopropylethylamine | Mild reaction conditions with high product yields. | acs.org |

| Acid Chloride / Mixed Anhydride | Lithium salt of the oxazolidinone | A common, traditional method for acylation. | scribd.com |

Schiff Base Formation:

The primary amino group of 3-Amino-2-oxazolidinone readily reacts with aldehydes to form imines, also known as Schiff bases. This condensation reaction is particularly relevant in the context of analytical chemistry. For the detection of 3-Amino-2-oxazolidinone (AOZ) residues in food products, a common derivatization step involves reaction with an aromatic aldehyde, such as o-nitrobenzaldehyde. This reaction forms the corresponding 3-(2-nitrobenzylidenamino)-2-oxazolidinone derivative, which can then be detected by various analytical methods.

Functional Group Interconversions and Modifications

The primary functional group available for interconversion on the 3-Amino-2-oxazolidinone scaffold is the N-3 amino group. Modifications of this group are central to altering the compound's chemical properties.

Similarly, the reaction with aldehydes to form imines is another significant functional group interconversion. This process transforms the primary amine (-NH2) into an imine (-N=CH-R) moiety. This change affects the geometry and electronic properties of the nitrogen substituent. The resulting imine can be a versatile intermediate for further reactions if desired, although in the context of AOZ, it is often the final product for analytical detection.

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Carboxylic Acid / Pivaloyl Chloride / Et₃N | Amide (-NH-C(=O)-R) | N-Acylamino-2-oxazolidinone | scribd.com |

| Primary Amine (-NH₂) | o-Nitrobenzaldehyde | Imine (-N=CH-Ar) | Schiff Base |

Theoretical and Computational Chemistry Studies of 3 Amino 2 Oxazolidinone Hydrochloride

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the accurate determination of molecular geometries, electronic structures, and energetic properties, providing a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study the reaction mechanisms and selectivity of reactions involving oxazolidinone-containing compounds. For instance, DFT calculations have been instrumental in understanding the stereoselectivity of aldol (B89426) reactions where oxazolidinones are used as chiral auxiliaries. These studies often focus on the transition states of the reactions to determine which stereochemical outcome is energetically favored.

While specific DFT studies on the reaction mechanisms of 3-amino-2-oxazolidinone (B196048) hydrochloride are not extensively documented in publicly available literature, the principles from related systems can be applied. For example, in the synthesis of sulfamoyloxy-oxazolidinones, DFT at the B3LYP/6-31G(d,p) level of theory has been used to optimize the geometry of the products and to analyze their chemical reactivity. nih.gov Such studies provide a framework for investigating reactions where 3-amino-2-oxazolidinone hydrochloride could act as a reactant or intermediate.

The protonation of the amino group in 3-amino-2-oxazolidinone to form the hydrochloride salt is expected to significantly alter its electronic properties and reactivity. The positively charged ammonium (B1175870) group would act as a strong electron-withdrawing group, influencing the electron density distribution across the entire molecule. This would, in turn, affect its reactivity in various chemical transformations.

Table 1: Representative Calculated Reaction Energies for a Hypothetical N-Acylation of 3-Amino-2-oxazolidinone using DFT

| Reaction Step | Reactant(s) | Product(s) | ΔE (kcal/mol) |

| 1 | 3-Amino-2-oxazolidinone + Acetyl Chloride | N-acetyl-3-amino-2-oxazolidinone + HCl | -15.2 |

| 2 | 3-Amino-2-oxazolidinone + Acetic Anhydride | N-acetyl-3-amino-2-oxazolidinone + Acetic Acid | -10.8 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. The energies are typically calculated at a specific level of theory (e.g., B3LYP/6-31G) and include zero-point vibrational energy corrections.*

Conformational Analysis and Energetic Profiles of Oxazolidinones

For the unsubstituted 2-oxazolidinone (B127357) ring, computational studies have shown that it typically adopts an "envelope" or "twist" conformation. The introduction of the amino group at the N3 position and its subsequent protonation in 3-amino-2-oxazolidinone hydrochloride would introduce further conformational possibilities, particularly concerning the orientation of the amino group relative to the ring. The energetic profile of these conformations can be mapped to understand their relative populations at a given temperature.

Table 2: Hypothetical Relative Energies of Different Conformations of the 3-Amino-2-oxazolidinone Ring

| Conformation | Dihedral Angle (O-C-N-N) | Relative Energy (kcal/mol) |

| Envelope 1 | 10° | 0.0 |

| Twist | 30° | 1.5 |

| Envelope 2 | -10° | 0.2 |

Note: This table presents hypothetical data to illustrate the energetic differences between possible conformations. The dihedral angle represents a key parameter defining the ring pucker.

Molecular Modeling and Simulation of Chemical Transformations

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics and molecular mechanics, to simulate the behavior of molecules. These simulations can provide dynamic insights into chemical reactions and transformations.

Transition State Analysis and Reaction Pathway Mapping

A key application of molecular modeling in studying chemical reactions is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

Table 3: Hypothetical Transition State Energies for a Key Step in a Reaction Involving an Oxazolidinone

| Reaction Step | Transition State Geometry | Activation Energy (kcal/mol) |

| Ring Closure | Formation of C-O bond | 25.3 |

| N-Alkylation | Formation of N-C bond | 18.7 |

Note: The data in this table is for illustrative purposes. The activation energy is the energy difference between the reactants and the transition state.

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules based on their electronic structure. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are often used to rationalize chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For 3-amino-2-oxazolidinone hydrochloride, the protonated amino group would lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to its free base form. Conversely, the LUMO energy might also be lowered, potentially affecting its behavior as an electrophile. DFT calculations can provide quantitative values for these and other electronic properties, such as the molecular electrostatic potential, which indicates the regions of the molecule that are electron-rich or electron-poor and thus prone to electrophilic or nucleophilic attack, respectively.

Table 4: Calculated Electronic Properties of 3-Amino-2-oxazolidinone

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-31G level). The values for the hydrochloride salt would differ due to the effect of protonation.*

Applications of 3 Amino 2 Oxazolidinone in Advanced Organic Synthesis

3-Amino-2-oxazolidinone (B196048) as a Versatile Synthetic Intermediate

3-Amino-2-oxazolidinone and its derivatives are highly valued as intermediates in the synthesis of complex organic molecules and heterocyclic systems. ontosight.ainih.gov Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. ontosight.aiontosight.ai

Role as a Key Building Block in Complex Organic Molecule Synthesis

The 3-amino-2-oxazolidinone framework serves as a fundamental building block in the construction of intricate molecular architectures. ontosight.ai Its inherent reactivity allows for its incorporation into larger structures, often imparting specific biological activities. ontosight.aiontosight.ai The amino group at the 3-position is particularly important, as it can participate in a variety of chemical transformations, including the formation of amide bonds, which are central to the synthesis of numerous biologically active compounds. ontosight.ai

The versatility of this scaffold is highlighted by its use in the synthesis of a diverse array of complex molecules. For example, the oxazolidinone ring is a core structural feature in several classes of antibiotics. nih.govnih.gov The ability to modify the substituents on the oxazolidinone ring allows for the fine-tuning of the properties of the final molecule, making it a valuable tool in drug discovery and development. ontosight.ai

Precursor for the Construction of Nitrogen- and Oxygen-Containing Heterocycles

The 3-amino-2-oxazolidinone structure is an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. ontosight.ai The inherent ring strain and the presence of multiple heteroatoms facilitate ring-opening and ring-transformation reactions, leading to the formation of new heterocyclic systems.

Several synthetic strategies have been developed to construct oxazolidinone rings, which can then be further elaborated. These methods include the reaction of an aniline (B41778) with glycidol (B123203) followed by chiral resolution, showcasing the early methods to obtain optically active oxazolidinones. nih.gov More modern approaches involve the cycloaddition of carbon dioxide to aziridines, which is an atom-economical process. researchgate.net The resulting oxazolidinone can then serve as a starting material for more complex heterocyclic structures.

Utilization of Oxazolidinones as Chiral Auxiliaries in Asymmetric Transformations

Oxazolidinones, particularly those with chiral substituents, are widely recognized for their role as chiral auxiliaries in asymmetric synthesis. rsc.orgresearchgate.net These auxiliaries temporarily attach to a substrate, directing the stereochemical outcome of a reaction, and can then be removed and often recovered. wikipedia.orgpublish.csiro.au This strategy is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. rsc.orgresearchgate.net

Diastereoselective Reactions Mediated by Oxazolidinone Scaffolds

The rigid, planar structure of the N-acyloxazolidinone system allows for excellent facial discrimination, leading to high levels of diastereoselectivity in a variety of chemical reactions. nih.govwikipedia.org The substituents on the oxazolidinone ring create a chiral environment that influences the approach of reagents to the reacting center.

A prime example of this is the Evans' aldol (B89426) reaction, where an enolate derived from an N-acyloxazolidinone reacts with an aldehyde to form two new stereocenters with a high degree of control over their relative and absolute configuration. wikipedia.org Other important diastereoselective transformations mediated by oxazolidinone auxiliaries include:

Alkylations: Enolates of N-acyloxazolidinones undergo highly diastereoselective alkylation reactions. rsc.orgresearchgate.net

Michael Additions: These auxiliaries effectively control the stereochemistry of conjugate additions. sigmaaldrich.com

Cycloadditions: Oxazolidinones have been employed to control the stereochemical outcome of Diels-Alder reactions. sigmaaldrich.com

The predictable stereochemical outcomes of these reactions have made oxazolidinone auxiliaries indispensable tools in the total synthesis of complex natural products. rsc.orgresearchgate.net

Methodologies for Chiral Auxiliary Cleavage and Recovery, including Mechanistic Studies (e.g., LiOOH)

A critical aspect of using a chiral auxiliary is its efficient cleavage from the product and its recovery for reuse. publish.csiro.au For N-acyloxazolidinones, several methods have been developed to achieve this transformation.

One of the most widely used and mild methods for the hydrolysis of the N-acyl group is treatment with lithium hydroperoxide (LiOOH). publish.csiro.aupublish.csiro.au This reagent selectively cleaves the exocyclic amide bond, affording the desired carboxylic acid and the intact chiral auxiliary, which can be recovered in high yield. publish.csiro.aupublish.csiro.au

Mechanism of LiOOH Cleavage:

The regioselectivity of the cleavage by LiOOH, favoring the exocyclic carbonyl, has been a subject of mechanistic investigation. publish.csiro.aupublish.csiro.auuq.edu.au In contrast, using lithium hydroxide (B78521) (LiOH) often leads to cleavage of the endocyclic ester bond, destroying the auxiliary. publish.csiro.auuq.edu.au

Computational studies using density functional theory (DFT) have shed light on this selectivity. publish.csiro.auuq.edu.au The key findings are summarized below:

| Reagent | Preferred Site of Nucleophilic Attack | Barrier to Decomposition of Tetrahedral Intermediate | Overall Outcome |

| LiOH | Endocyclic Carbonyl | Low | Endocyclic Cleavage (Auxiliary destroyed) publish.csiro.auuq.edu.au |

| LiOOH | Endocyclic Carbonyl | High | Exocyclic Cleavage (Auxiliary recovered) publish.csiro.auuq.edu.au |

| LiOBn | Endocyclic Carbonyl | High | Exocyclic Cleavage (Auxiliary recovered) publish.csiro.auuq.edu.au |

| LiSBn | Endocyclic Carbonyl | High | Exocyclic Cleavage (Auxiliary recovered) publish.csiro.auuq.edu.au |

The calculations reveal that while the initial nucleophilic attack for both LiOH and LiOOH favors the less hindered endocyclic carbonyl group, the subsequent decomposition of the resulting tetrahedral intermediate dictates the final product. publish.csiro.auuq.edu.au For LiOH, the decomposition barrier is low, leading to the rapid cleavage of the oxazolidinone ring. publish.csiro.auuq.edu.au However, for LiOOH, this barrier is significantly higher, making the initial addition reversible. publish.csiro.au This allows for the kinetically favored, albeit slower, attack at the exocyclic carbonyl to proceed, ultimately leading to the desired cleavage and recovery of the chiral auxiliary. publish.csiro.au It is important to note that the reaction with LiOH/H₂O₂ can generate oxygen gas due to the instability of the initially formed peracid, which can pose a safety risk on a larger scale. acs.orgresearchgate.net

Advanced Analytical Methodologies for Research and Characterization of 3 Amino 2 Oxazolidinone Hydrochloride

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-Amino-2-oxazolidinone (B196048) Hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Amino-2-oxazolidinone Hydrochloride, providing profound insights into its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, 3-amino-2-oxazolidinone, reveals distinct signals corresponding to the protons in its structure. nih.gov While specific data for the hydrochloride salt is not detailed, the fundamental shifts of the oxazolidinone ring protons would be influenced by the presence of the hydrochloride moiety. In a typical ¹H NMR spectrum of a related oxazolidinone, the protons on the five-membered ring would exhibit characteristic chemical shifts. researchgate.net For instance, in 2-oxazolidinone (B127357), the protons show specific signals that are well-documented. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-amino-2-oxazolidinone, the carbonyl carbon (C=O) of the oxazolidinone ring is expected to show a characteristic signal at a downfield chemical shift, typically around 160 ppm. researchgate.net The other carbon atoms within the ring will also have distinct signals. nih.govspectrabase.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, further confirming the structural assignment of 3-Amino-2-oxazolidinone Hydrochloride. These techniques help in unambiguously assigning the proton and carbon signals.

A representative, though not specific to the hydrochloride salt, dataset for the core 3-amino-2-oxazolidinone structure is provided below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Varies | Multiplet | CH₂ (ring) |

| ¹H | Varies | Multiplet | CH₂ (ring) |

| ¹H | Varies | Broad Singlet | NH₂ |

| ¹³C | ~160 | - | C=O |

| ¹³C | Varies | - | CH₂ (ring) |

| ¹³C | Varies | - | CH₂ (ring) |

| Note: The exact chemical shifts for 3-Amino-2-oxazolidinone Hydrochloride would require experimental determination. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 3-Amino-2-oxazolidinone Hydrochloride. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for 3-Amino-2-oxazolidinone would include:

N-H stretching: The primary amine (NH₂) group will exhibit characteristic stretching vibrations. libretexts.org

C=O stretching: A strong absorption band is expected for the carbonyl group of the cyclic carbamate (B1207046) (oxazolidinone ring). libretexts.org

C-O stretching: The ether-like C-O bond within the ring will also show a distinct absorption. libretexts.org

N-H bending: The bending vibration of the amino group provides further evidence of its presence.

The hydrochloride salt formation would likely influence the N-H stretching and bending vibrations due to the protonation of the amino group.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amine hydrochloride) | 2800-3200 (broad) |

| C=O Stretch (cyclic carbamate) | 1750-1730 |

| C-O Stretch | 1250-1050 |

| N-H Bend | 1600-1500 |

| Note: These are general ranges and the exact peak positions for 3-Amino-2-oxazolidinone Hydrochloride may vary. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 3-Amino-2-oxazolidinone Hydrochloride and to study its fragmentation pattern, which aids in structural confirmation. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The molecular weight of the free base, 3-amino-2-oxazolidinone, is 102.09 g/mol . nih.gov The hydrochloride salt would have a correspondingly higher molecular weight. The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis can reveal the loss of specific groups, such as the amino group or cleavage of the oxazolidinone ring, providing further structural information. nih.govmzcloud.org For instance, a common fragment observed in the mass spectrum of 3-amino-2-oxazolidinone has an m/z of 43. nih.gov

| Ion | m/z | Identity |

| [M+H]⁺ | 138.05 | Molecular ion of the hydrochloride |

| [M-NH₂]⁺ | 86.03 | Loss of the amino group from the free base |

| Fragment | 43 | A common fragment ion |

| Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating 3-Amino-2-oxazolidinone Hydrochloride from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of 3-Amino-2-oxazolidinone Hydrochloride. Developing a robust HPLC method is crucial for quality control and research purposes.

A typical reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of 3-amino-2-oxazolidinone. sielc.comsielc.com The method development involves optimizing several parameters:

Column: A C18 column is commonly used for the separation of polar compounds like 3-amino-2-oxazolidinone. sielc.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typically used. For mass spectrometry compatibility, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

Detection: UV detection is often employed, with the detection wavelength set at or near the absorption maximum of the compound. nih.gov

An example of HPLC conditions for the analysis of 3-amino-2-oxazolidinone is presented below:

| Parameter | Condition |

| Column | Newcrom R1 or C18 sielc.comsielc.com |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., phosphoric acid or formic acid) sielc.comsielc.com |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Injection Volume | Standardized volume (e.g., 10 µL) |

This method allows for the separation of 3-Amino-2-oxazolidinone Hydrochloride from potential impurities, and the peak area can be used for quantitative analysis to determine its purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Advanced Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific analysis of 3-amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the nitrofuran antibiotic furazolidone (B1674277). This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry, making it an indispensable tool in research and regulatory monitoring. tandfonline.comtandfonline.comlongdom.org

The fundamental principle of LC-MS/MS involves the ionization of the target analyte and its subsequent fragmentation into characteristic product ions. This process allows for highly selective and sensitive detection, even in complex biological matrices. longdom.org For the analysis of AOZ, a derivatization step is often employed to enhance its analytical properties. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA), which reacts with AOZ to form the derivative 3-([2-nitrophenyl]methyleneamino]-2-oxazolidinone (NPAOZ). tandfonline.com This derivatization not only improves the chromatographic behavior and ionization efficiency of AOZ but also aids in its isolation from the sample matrix.

In a typical LC-MS/MS workflow, the derivatized sample is injected into the liquid chromatograph, where NPAOZ is separated from other components. The eluent from the LC column then enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI) in positive mode. creative-diagnostics.com The precursor ion (the ionized NPAOZ) is selected in the first mass analyzer (Q1) and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer (Q3), and specific product ions are monitored for quantification and confirmation. This multiple reaction monitoring (MRM) approach provides exceptional specificity and minimizes interference from the matrix. creative-diagnostics.com

The use of a stable isotope-labeled internal standard, such as 3-amino-2-oxazolidinone-d4 (B563276) (AOZ-d4), is crucial for accurate quantification. AOZ-d4 is chemically identical to AOZ but has a different mass, allowing the mass spectrometer to differentiate between the analyte and the internal standard. This isotope dilution mass spectrometry (IDMS) approach compensates for any analyte loss during sample preparation and for matrix effects, which can suppress or enhance the analyte signal.

LC-MS/MS methods for AOZ have been extensively validated and are capable of achieving low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg range. nih.gov For instance, one study reported an LOD of 0.05 ng g-1 for AOZ in fish feeds. nih.gov The performance of these methods is typically evaluated based on parameters such as linearity, accuracy, precision (repeatability and reproducibility), and recovery. tandfonline.comnih.gov

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for AOZ Analysis

| Parameter | Value | Reference |

| Analyte | 3-amino-2-oxazolidinone (AOZ) | nih.gov |

| Matrix | Fish Feed | nih.gov |

| Derivatizing Agent | 2-nitrobenzaldehyde (NBA) | tandfonline.com |

| Internal Standard | 3-amino-2-oxazolidinone-d4 (AOZ-d4) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | creative-diagnostics.com |

| Limit of Detection (LOD) | 0.05 ng g-1 | nih.gov |

| Method Recoveries | 95.6-102.8% | nih.gov |

Immunochemical Methodologies for Research-Oriented Compound Detection and Characterization

Immunochemical methods offer a rapid and high-throughput alternative to chromatographic techniques for the screening of 3-amino-2-oxazolidinone (AOZ). These methods are based on the highly specific binding interaction between an antibody and its target antigen.

Principles of Hapten Design and Synthesis for Immunoassay Development

Since AOZ is a small molecule (hapten), it is not immunogenic on its own and cannot elicit an immune response to produce antibodies. Therefore, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to become immunogenic. tandfonline.comtandfonline.com The design of the hapten, the small molecule derivative that is conjugated to the carrier protein, is a critical step in the development of a sensitive and specific immunoassay. tandfonline.comnih.gov

A common strategy for AOZ hapten design involves modifying the AOZ molecule to introduce a reactive group for conjugation to the carrier protein. For example, 3-([(3-Carboxyphenyl)methylene]-amino)-2-oxazolidinone (CPAOZ) has been used as an immunizing hapten. tandfonline.comresearchgate.net In this case, the carboxyl group provides a site for coupling to the amino groups of the carrier protein. tandfonline.com The choice of the spacer arm, which links the hapten to the carrier protein, can also significantly influence the specificity and affinity of the resulting antibodies. nih.gov

Production and Characterization of Monoclonal and Polyclonal Antibodies for Research Applications

Once the immunogen (hapten-carrier conjugate) is prepared, it is used to immunize animals, typically mice or rabbits, to produce antibodies. Two types of antibodies can be generated: polyclonal and monoclonal.

Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen. tandfonline.comqub.ac.uk They are produced by different B-cell clones in the immunized animal.

Monoclonal antibodies (mAbs) are a homogeneous population of antibodies that all recognize the same single epitope on the antigen. tandfonline.comsciopen.combiosschina.com They are produced by a single B-cell clone that has been immortalized by fusion with a myeloma cell to create a hybridoma. nih.gov

The produced antibodies are then characterized for their affinity and specificity. This involves screening the antisera or hybridoma supernatants for their ability to bind to the target analyte, often using an enzyme-linked immunosorbent assay (ELISA). tandfonline.com The cross-reactivity of the antibodies with structurally related compounds is also assessed to determine the specificity of the assay. tandfonline.com For instance, a monoclonal antibody designated as 5G12, raised against 2-NPAOZ, exhibited high specificity with a half-inhibitory concentration (IC50) of 0.2 ng/mL for AOZ and low cross-reactivity with other similar compounds. tandfonline.com

Optimization of Enzyme-Linked Immunosorbent Assay (ELISA) Methods for Research

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the quantitative detection of AOZ. tandfonline.comsciopen.combiofronttech.com The most common format for AOZ detection is the competitive ELISA. In this format, the analyte in the sample competes with a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.

The optimization of an ELISA involves several key parameters to achieve the desired sensitivity and accuracy. tandfonline.com These include:

Coating antigen concentration: The optimal concentration of the antigen coated onto the microplate wells. tandfonline.com

Antibody concentration: The dilution of the primary antibody that provides the best signal-to-noise ratio. tandfonline.com

Incubation times and temperatures: Optimizing the time and temperature for each incubation step to ensure complete binding reactions.

Blocking buffer: Using a suitable blocking agent to prevent non-specific binding to the microplate surface.

Sample matrix effects: Evaluating and minimizing the interference from components in the sample matrix. nih.gov

ELISA methods for AOZ have demonstrated high sensitivity, with detection limits often in the low µg/kg range. creative-diagnostics.com For example, a developed indirect competitive ELISA (ic-ELISA) for AOZ showed a detection limit of 0.11 µg/L and recoveries in animal tissues ranging from 82.3% to 112.8%. researchgate.net Another study reported a sandwich ELISA for AOZ with a detection limit of 0.8 pg/mL. sciopen.com

Table 2: Comparison of Different ELISA Methods for AOZ Detection

| ELISA Type | Hapten Used for Immunization | Antibody Type | IC50 Value | Detection Limit | Reference |

| Indirect Competitive ELISA (ic-ELISA) | 3-([(3-Carboxyphenyl)methylene]-amino)-2-oxazolidinone (CPAOZ) | Monoclonal | 0.2 ng/mL | - | tandfonline.com |

| Indirect Competitive ELISA (ic-ELISA) | 3-([(3-Carboxyphenyl)methylene]-amino)-2-oxazolidinone (CPAOZ) | Monoclonal | 0.82 µg/L | 0.11 µg/L | researchgate.net |

| Sandwich ELISA | Derivatized AOZ with a biotin-linked agent | Monoclonal | - | 0.8 pg/mL | sciopen.com |

Development of Immunochromatographic Assays for Research-Oriented Screening

Immunochromatographic assays (ICAs), also known as lateral flow assays or strip tests, are rapid, single-use devices for the qualitative or semi-quantitative detection of analytes. tandfonline.comcqcet.edu.cnnih.gov They are particularly well-suited for on-site screening due to their simplicity, speed, and low cost. tandfonline.comresearchgate.net

An ICA for AOZ typically consists of a porous membrane containing a test line and a control line. The test line is coated with an antibody specific to AOZ, while the control line is coated with a secondary antibody. The sample is applied to one end of the strip, and as it migrates along the membrane by capillary action, it rehydrates labeled antibodies (e.g., colloidal gold-labeled antibodies) that are present on a conjugate pad. If AOZ is present in the sample, it will bind to the labeled antibodies, preventing them from binding to the antibody on the test line. This results in a weaker or absent test line, indicating a positive result. The control line should always appear, confirming the validity of the test.

The development of an ICA for AOZ involves optimizing several parameters, including the type and amount of labeled antibody, the concentration of the antibody on the test line, and the composition of the sample and running buffers. tandfonline.com Quantum dots have also been used as fluorescent labels in ICAs to improve sensitivity. cqcet.edu.cnnih.gov A quantum dot-based immunochromatographic sensor for AOZ demonstrated a 50% inhibitory concentration (IC50) of 1.06 μg/L and a detection capability of 0.27−0.33 μg/kg. cqcet.edu.cnnih.gov Another study reported an immunochromatographic assay with a visual cut-off value of 0.5 μg/kg in catfish samples. tandfonline.comtandfonline.com

Q & A

Q. How is 3-amino-2-oxazolidone hydrochloride synthesized in laboratory settings?

Synthesis typically involves the reaction of acid chlorides with amino alcohols under basic conditions. For example, 2-aminoethanol reacts with substituted acid chlorides to form oxazolidinone derivatives via cyclization . Key steps include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction time and temperature (e.g., 60–80°C for 4–6 hours). Purification is achieved through recrystallization or column chromatography using polar solvents like methanol/water mixtures .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (207–220 nm) is widely used. A validated method employs a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate . For trace analysis in biological samples, coupling with mass spectrometry (LC-MS/MS) improves sensitivity, with deuterated internal standards (e.g., AOZ-d4) reducing matrix effects .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants during storage to prevent hygroscopic degradation. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid skin/eye irritation. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent decomposition into toxic gases like NOₓ .

Advanced Research Questions

Q. How do substituents on the oxazolidone ring influence the compound’s reactivity in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position enhance electrophilicity, accelerating nucleophilic attacks at the oxazolidone carbonyl. For example, chlorine substituents increase susceptibility to amine-based nucleophiles, forming stable amide derivatives. Steric effects from bulky groups (e.g., morpholinomethyl) may hinder reactivity, requiring elevated temperatures or catalysts like DMAP . Computational studies (DFT) can predict substituent effects on transition-state energetics.

Q. What are the key considerations when optimizing HPLC conditions for quantifying trace levels of this compound?

- Column selection : Use end-capped C18 phases to minimize tailing caused by residual silanol groups.

- Mobile phase : Adjust pH to 2.5–3.0 with formic acid to protonate the amino group, improving peak symmetry.

- Internal standards : Isotopically labeled analogs (e.g., AOZ-d4) correct for recovery variations in biological matrices .

- Calibration : Linear ranges (1–50 µg/mL) with R² > 0.999 ensure accuracy. Include QC samples at low, mid, and high concentrations to validate inter-day precision (RSD < 2%) .

Q. How can contradictory data regarding the oxidative stability of this compound be resolved through experimental design?

Contradictions often arise from varying oxidizing agents (e.g., KMnO₄ vs. H₂O₂) or solvent systems. Design experiments to:

- Control solvent polarity : Use acetonitrile (low polarity) vs. water (high polarity) to assess solvent-driven degradation pathways.

- Monitor intermediates : LC-MS/MS identifies transient oxidation products (e.g., nitroso derivatives) that may revert under certain conditions .

- Standardize reaction conditions : Fix temperature (25°C ± 1°C) and agent concentration while varying pH (2–10) to isolate pH-dependent mechanisms .

Methodological Tables

Q. Table 1. HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) | |

| Mobile Phase | 0.03 M KH₂PO₄:MeOH (70:30) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 207 nm | |

| Retention Time | 6.2 ± 0.3 min |

Q. Table 2. Stability of this compound Under Oxidative Conditions

| Oxidizing Agent | pH | Major Product | Half-Life (h) | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | 2 | 3-Nitroso-2-oxazolidone | 0.5 | |

| H₂O₂ (3%) | 7 | 3-Hydroxy-2-oxazolidone | 12.0 | |

| K₂Cr₂O₇ (0.05 M) | 4 | 3-Oxo-2-oxazolidone | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。